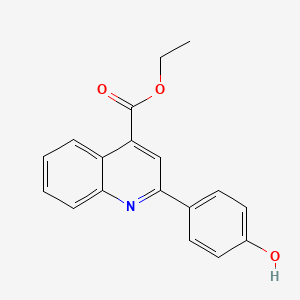
N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as BTPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTPC is a selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1) and has been found to have analgesic and anti-inflammatory effects.
Mechanism of Action
N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide selectively inhibits TRPV1 channels by binding to a specific site on the channel. This binding prevents the channel from opening, thereby reducing the transmission of pain signals to the central nervous system.
Biochemical and Physiological Effects:
N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been found to have significant analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce hyperalgesia, or increased sensitivity to pain, in animal models of neuropathic pain. Additionally, N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its high selectivity for TRPV1 channels, which reduces the risk of off-target effects. However, N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has a relatively short half-life and may require frequent dosing in animal studies. Additionally, N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective TRPV1 inhibitors based on the structure of N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. Additionally, further studies are needed to investigate the potential use of N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in the treatment of neuropathic pain and other inflammatory conditions. Finally, research is needed to better understand the pharmacokinetics and pharmacodynamics of N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in animal models and humans.
Synthesis Methods
N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-thienylsulfonyl chloride with piperidine, followed by the reaction of the resulting product with butylamine. The final product is then purified through column chromatography.
Scientific Research Applications
N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. TRPV1 channels are involved in the transmission of pain signals from the peripheral nervous system to the central nervous system. By inhibiting TRPV1 channels, N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been found to have analgesic effects and can reduce pain sensitivity in animal models.
properties
IUPAC Name |
N-butyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-2-3-8-15-14(17)12-6-9-16(10-7-12)21(18,19)13-5-4-11-20-13/h4-5,11-12H,2-3,6-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGWVUKTDLOSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)
![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)


![4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)

![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)


![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
